2,6-Dihydroxybenzamide

Description

Contextualization within the Landscape of Dihydroxybenzamide Derivatives

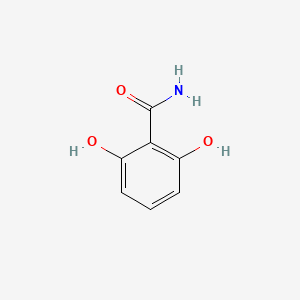

2,6-Dihydroxybenzamide, with the chemical formula C7H7NO3, is a member of the benzamide (B126) family of compounds. ontosight.aiontosight.ai It is structurally characterized by a benzene (B151609) ring substituted with two hydroxyl (-OH) groups at positions 2 and 6, and a carboxamide (-CONH2) group at position 1. This specific arrangement of functional groups distinguishes it from its isomers, such as 2,4-dihydroxybenzamide (B1346612) and 3,5-dihydroxybenzamide (B1360044), and plays a crucial role in its chemical reactivity and biological activity. nih.govnih.govnih.gov

The dihydroxybenzamide scaffold is a recurring motif in a multitude of biologically active molecules and has been a focal point of extensive research in medicinal chemistry. ontosight.ai The positions of the hydroxyl groups on the benzamide ring significantly influence the compound's properties, including its acidity, ability to form hydrogen bonds, and its potential to chelate metal ions. These characteristics, in turn, dictate the compound's interactions with biological targets.

For instance, the 2,3-dihydroxybenzamide (B143552) unit is a key component of enterobactin, a siderophore with an exceptionally high affinity for iron (III) ions. This has spurred the synthesis and investigation of various dihydroxybenzamide derivatives as potential metal-chelating agents. While the focus has often been on the 2,3- and 3,4-dihydroxy isomers due to their catechol-like nature, the unique steric and electronic properties of this compound present a different paradigm for molecular interactions. The hydroxyl groups flanking the amide functionality in this compound can influence its conformation and its participation in intermolecular and intramolecular hydrogen bonding, setting it apart from its other dihydroxy counterparts.

Historical Trajectories and Milestones in this compound Research

The exploration of this compound, also known by the synonym γ-Resorcylamide, has its roots in the broader investigation of hydroxybenzoic acids and their derivatives. ontosight.ainist.gov Its synthesis is often achieved through the amidation of 2,6-dihydroxybenzoic acid. ontosight.ainih.gov Early research primarily focused on the fundamental chemical synthesis and characterization of the compound.

A significant milestone in the study of dihydroxybenzamides, in general, was the discovery of their role as structural components of natural products with potent biological activities. This led to a more systematic investigation of synthetic isomers, including this compound, to understand structure-activity relationships. While its isomers with a catechol (2,3-dihydroxy) or protocatechuate (3,4-dihydroxy) moiety have been more extensively studied for their metal-chelating and radical-scavenging properties, the unique substitution pattern of this compound has prompted more recent investigations into its specific biological effects.

Key developments in analytical techniques have been instrumental in advancing the understanding of this compound. Spectroscopic methods such as Infrared (IR) and Mass Spectrometry have been crucial for its identification and structural elucidation. nist.gov The availability of its CAS Registry Number, 3147-50-0, has facilitated its tracking and cataloging in chemical databases, further enabling research efforts. nih.govscbt.com

Emerging Research Foci and Prospective Investigative Avenues for the Compound

Contemporary research on this compound is branching out into several promising directions, driven by its unique chemical architecture. The compound has been investigated for a range of potential biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory effects. ontosight.ai

A key area of emerging interest lies in its potential as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals. ontosight.ai The reactivity of its hydroxyl and amide groups allows for a variety of chemical modifications, making it a versatile building block for combinatorial chemistry and the development of new bioactive compounds.

Furthermore, the ability of this compound to participate in hydrogen bonding and potentially coordinate with metal ions, albeit differently from catechol-based isomers, suggests its potential in the field of supramolecular chemistry and materials science. Researchers are exploring its use in the design of novel polymers, coordination complexes, and functional materials.

The investigation of its metabolic fate and potential role as a metabolite are also areas of growing interest. nih.gov Understanding how this compound is processed in biological systems is crucial for any future therapeutic applications. As research continues to unfold, it is anticipated that new and unforeseen applications for this compound will emerge, solidifying its position as a compound of significant scientific interest.

Interactive Data Tables

Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3147-50-0 |

| Molecular Formula | C7H7NO3 |

| InChI | InChI=1S/C7H7NO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H,(H2,8,11) |

| InChIKey | WFIWHFWPQQSJDD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)O)C(=O)N)O |

| Synonyms | γ-Resorcylamide, Benzamide, 2,6-dihydroxy- |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 153.14 g/mol |

| Melting Point | ~260-262 °C |

| Solubility | Moderately soluble in water; Soluble in ethanol (B145695) and DMSO |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3,9-10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIWHFWPQQSJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185376 | |

| Record name | 2,6-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-50-0 | |

| Record name | 2,6-Dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .gamma.-Resorcylamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dihydroxybenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA44TYF9XH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,6 Dihydroxybenzamide and Its Analogues

Fundamental Synthetic Routes

The foundational methods for constructing 2,6-dihydroxybenzamide and related structures primarily rely on well-established organic reactions, particularly those that form the central amide bond and those that introduce the hydroxamic acid moiety.

Amide Coupling Reactions in the Preparation of this compound Scaffolds

The formation of the amide bond is the cornerstone of this compound synthesis. The most direct method involves the reaction of 2,6-dihydroxybenzoic acid with ammonia (B1221849) or ammonium (B1175870) hydroxide. ontosight.ai However, to achieve higher yields, better purity, and broader substrate scope for synthesizing analogues, modern amide coupling protocols are frequently employed. These methods activate the carboxylic acid group to facilitate the attack by an amine.

The activation of the carboxylic acid is typically achieved using coupling reagents. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common activators. iris-biotech.denih.gov The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. To improve efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. iris-biotech.denih.govresearchgate.net These additives react with the O-acylisourea intermediate to form an active ester, which then reacts with the amine to produce the desired amide. iris-biotech.de

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example | Name | Key Features |

|---|---|---|---|

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Forms an insoluble urea (B33335) byproduct, facilitating purification in solution-phase synthesis. iris-biotech.de |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Forms a water-soluble urea byproduct, ideal for easy removal during aqueous workup. researchgate.net | |

| Additives | HOBt | 1-Hydroxybenzotriazole | Suppresses racemization and improves reaction efficiency when used with carbodiimides. nih.gov |

| Phosphonium Salts | BOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) | Highly efficient coupling reagent. |

Strategies for Introducing Hydroxamic Acid Moieties into Benzamide (B126) Structures

The hydroxamic acid functional group is a crucial feature in many biologically active molecules, known for its ability to chelate metal ions in enzyme active sites. nih.govnih.gov Salicylhydroxamic acid (N,2-dihydroxybenzamide) is a well-known compound from this class. heraldopenaccess.usmdpi.com The introduction of a hydroxamic acid moiety (-CONHOH) into a benzamide-related structure is a key synthetic transformation.

The most common strategy involves the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. researchgate.net The starting material is typically an activated form of the parent carboxylic acid, such as an ester or an acid chloride. For example, a methyl ester of a benzoic acid can be converted to the corresponding hydroxamic acid by treatment with hydroxylamine in the presence of a base. This method is widely applicable for the synthesis of various substituted benzhydroxamic acids.

Innovative Synthetic Approaches and Process Intensification

Beyond fundamental methods, research has focused on developing more advanced and efficient synthetic routes. These innovations prioritize selectivity, process efficiency, and sustainability, aligning with the modern demands of chemical manufacturing.

Chemo- and Regioselective Synthesis of Substituted 2,6-Dihydroxybenzamides

The this compound scaffold possesses multiple reactive sites: two phenolic hydroxyl groups, the amide group, and the aromatic ring itself. This complexity presents a significant challenge for selectively modifying one part of the molecule without affecting the others. Chemo- and regioselective synthetic strategies are therefore essential for creating specifically substituted analogues.

Organocatalytic benzannulation, for instance, allows for the highly chemo- and regioselective assembly of polyfunctionalized aromatic cores. rsc.org While not specific to this compound, these principles can be applied. More direct strategies often involve the use of protecting groups to temporarily block reactive hydroxyl or amide functionalities, thereby directing subsequent reactions to a specific position on the aromatic ring. Following the desired modification, the protecting groups are removed to yield the final product. The choice of protecting group is critical and depends on the specific reaction conditions to be employed. Atroposelective synthesis, a specialized form of regioselective synthesis, has also been developed for constructing axially chiral benzamides. mdpi.com

Principles of Green Chemistry in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. researchgate.net

In the context of this compound synthesis, green approaches can involve using biocatalysis, where enzymes replace traditional chemical catalysts, or developing continuous flow processes that offer better control, reduced waste, and improved safety compared to traditional batch processing. researchgate.net

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. Solvent-free reaction systems, where the reaction is conducted by heating a mixture of the neat reactants, represent an ideal approach. researchgate.net

This methodology has been successfully applied to the synthesis of various heterocyclic compounds and can be adapted for benzamide synthesis. researchgate.net For example, certain Claisen rearrangement reactions used to produce substituted benzamide intermediates can be performed quantitatively without a solvent at elevated temperatures. google.com This not only minimizes waste but can also lead to higher reaction rates and simpler product isolation.

Table 2: Advantages of Solvent-Free Reaction Systems

| Advantage | Description |

|---|---|

| Environmental Impact | Reduces pollution by eliminating solvent waste and potential atmospheric release. |

| Safety | Decreases risks associated with flammable, volatile, and toxic organic solvents. |

| Process Efficiency | Often leads to higher reaction concentrations, faster reaction times, and increased throughput. |

| Cost Reduction | Eliminates costs associated with purchasing, purifying, and disposing of solvents. |

| Simplified Purification | Product isolation can be simpler, sometimes requiring only filtration or recrystallization without extensive chromatography. |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dihydroxybenzoic acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Salicylhydroxamic acid (N,2-dihydroxybenzamide) |

| Hydroxylamine |

| Hydroxylamine hydrochloride |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) |

One-Pot Reaction Sequences

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. For the synthesis of this compound and its analogues, several one-pot methodologies have been explored. These methods often aim to streamline multi-step sequences, avoiding the isolation and purification of intermediates, which can be time-consuming and lead to product loss.

A notable example involves the conversion of aldehydes to amides. Researchers have utilized reagents like nano-TiCl4.SiO2 to facilitate the one-pot synthesis of amides from aldehydes in the presence of hydroxylamine hydrochloride and sodium acetate. sums.ac.ir Depending on the reaction conditions, such as temperature and solvent, this method can be tuned to produce amides, oximes, or nitriles. sums.ac.ir For instance, reacting 4-nitrobenzaldehyde (B150856) under solvent-free conditions at 150°C yielded 4-nitrobenzamide, while conducting the reaction in refluxing DMF resulted in 4-nitrobenzonitrile. sums.ac.ir This highlights the versatility of one-pot reactions in accessing a range of functional groups from a common starting material.

Another approach in one-pot synthesis involves the use of photoredox catalysis. A modified Angeli-Rimini reaction has been developed for the synthesis of hydroxamic acids from various aldehydes using visible light and a photoredox catalyst like vitamin K3. researchgate.net This method provides high yields of the desired hydroxamic acids without the formation of significant side products, making it a simple, practical, and cost-effective strategy. researchgate.net

Derivatization Strategies for the Generation of Functional Analogues

The derivatization of the this compound scaffold is crucial for exploring structure-activity relationships and developing analogues with improved properties. These strategies often focus on modifying the hydroxyl and amide functionalities to introduce diverse chemical groups.

One common derivatization strategy is O-alkylation or O-arylation of the hydroxyl groups. For instance, in the synthesis of a potent glucokinase inhibitor with a 3,5-dihydroxybenzamide (B1360044) structure, researchers at Merck & Co. employed selective O-arylation and O-alkylation. pharmtech.com This involved a highly selective mono-O-arylation of methyl 3,5-dihydroxybenzoate (B8624769) followed by an SN2 O-alkylation. pharmtech.com

Enzymatic methods also offer a powerful tool for derivatization. Laccases, a class of multi-copper containing enzymes, can catalyze the coupling of phenolic compounds, leading to the formation of new C-C, C-O, and C-N bonds. nih.gov This can be used for both homomolecular and heteromolecular coupling reactions, allowing for the synthesis of diverse derivatives. nih.gov For example, laccase-mediated reactions can be used to couple different active substances, potentially leading to synergistic effects. nih.gov

Furthermore, the amide group of this compound can be modified. For example, new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides have been synthesized from 2-thioxo-substituted-1,3-benzoxazines. nih.gov These derivatives can be further cyclized to form benzoxazines, expanding the chemical space of accessible analogues. nih.gov

The following table summarizes some derivatization strategies and the resulting functional analogues.

| Starting Material | Reagents and Conditions | Functional Analogue | Key Transformation |

| 2,6-dihydroxybenzoic acid | Dimethyl sulfate, sodium carbonate | Methyl 2,6-dihydroxybenzoate (B8749050) | Esterification |

| Methyl 2,6-dihydroxybenzoate | Methanolic ammonia | This compound | Aminolysis |

| This compound | Dimethyl sulfate, acetone/potassium carbonate | 2-hydroxy-6-methoxybenzamide | O-methylation |

| 2-hydroxy-6-methoxybenzamide | Nitric acid, acetic acid | 3-nitro-2-hydroxy-6-methoxybenzamide | Nitration |

| Substituted 2-hydroxy benzoic acid | Ph3P(SCN)2 | 2-thio-substituted-1,3-benzoxazines | Cyclization and Thionation |

| 2-thioxo-substituted-1,3-benzoxazines | Benzylamine, sodium bicarbonate | N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | Amide formation |

Optimization of Synthetic Pathways and Process Parameters in Research

Strategies for Yield Enhancement and Purity Control

Maximizing the yield of the desired product while maintaining high purity is a primary goal in synthetic optimization. Several strategies can be employed to achieve this.

One key strategy is the careful selection and optimization of reagents and reaction conditions. For example, in the synthesis of a precursor to this compound, replacing aqueous ammonia with methanolic ammonia for the aminolysis of methyl 2,6-dihydroxybenzoate improved the yield from an unstated lower value to 84% and simplified the work-up procedure. nih.gov Similarly, modifying the reduction of a nitro-intermediate by using hydrazine (B178648) hydrate (B1144303) and Pd-C in refluxing ethanol (B145695) instead of hydrogenation at elevated pressure increased the yield from 67% to 77%. nih.gov

The use of protective groups is another important strategy for improving yield and purity, especially in molecules with multiple reactive sites. pharmtech.com By selectively blocking certain functional groups, unwanted side reactions can be prevented, leading to a cleaner reaction profile and higher yield of the desired product. pharmtech.com

Purification methods also play a crucial role in achieving high purity. While techniques like recrystallization can be effective, they can also lead to significant product loss. pharmtech.com Therefore, optimizing the reaction to minimize the formation of impurities is often a more desirable approach. This can involve fine-tuning the reaction temperature, time, and stoichiometry of reactants.

The table below presents examples of how modifications to a synthetic route can impact yield.

| Reaction Step | Initial Conditions | Initial Yield | Optimized Conditions | Optimized Yield |

| Aminolysis of methyl 2,6-dihydroxybenzoate | Aqueous ammonia | Not specified | Methanolic ammonia | 84% nih.gov |

| Reduction of 3-nitro-2-hydroxy-6-methoxybenzamide | Pd-C hydrogenation in methanol (B129727) at 46 psig | 67% nih.gov | 10 mol equivalents of 50–60% hydrazine hydrate and 10% w/w Pd-C in ethanol at reflux | 77% nih.gov |

Stereochemical Control and Diastereoselectivity in Multi-Chiral Derivatives

When synthesizing complex molecules with multiple chiral centers, controlling the stereochemistry is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. The synthesis of chiral derivatives of this compound presents challenges in achieving high diastereoselectivity.

The formation of diastereomers can occur when a new chiral center is created in a molecule that already contains one or more chiral centers. The development of stereoselective synthetic methods aims to favor the formation of one diastereomer over the others. This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.

In the context of metal-organic cages, the use of chiral ligands derived from amino acids has been shown to induce chirality at the metal centers. acs.org This can lead to the formation of diastereomeric cage structures. The ratio of these diastereomers can be influenced by the specific amino acid used and the reaction conditions. acs.org While not directly involving this compound, this principle of using chiral building blocks to control the stereochemistry of a final assembly is a key concept in stereoselective synthesis.

The design of chiral metal-organic cages often involves the use of organic ligands with inherent chirality to create structures with specific topologies and functions. researchgate.net The stereochemical information can be transferred and communicated between different components of the chiral assembly, leading to cooperative effects that are important for applications such as enantioselective recognition and catalysis. researchgate.net

Scalability Considerations for Research and Development Purposes

The ability to scale up a synthetic process from the laboratory bench to a larger scale is a critical consideration for the practical application of a chemical compound. pharmtech.com Challenges in scalability can include changes in reaction kinetics, heat transfer, and mass transfer as the reaction volume increases.

For the synthesis of this compound and its analogues, scalability requires careful consideration of the chosen synthetic route. Reactions that require extreme temperatures or pressures, or the use of hazardous or expensive reagents, may be difficult to scale up. pharmtech.com One-pot reactions and processes that minimize the need for chromatographic purification are generally more amenable to scaling. researchgate.net

The development of robust and scalable synthetic pathways is an active area of research. For example, a general synthetic route to spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione was developed that avoids the use of column chromatography, making it readily scalable. researchgate.net Similarly, the synthesis of artificial siderophores based on a 2,3-dihydroxybenzamide (B143552) scaffold was achieved through robust and scalable synthetic pathways. scispace.com

The use of flow chemistry can also offer advantages for scalability. Continuous flow reactors can provide better control over reaction parameters such as temperature and mixing, leading to more consistent product quality and higher yields, especially for exothermic or fast reactions.

Sophisticated Spectroscopic and Crystallographic Elucidation of 2,6 Dihydroxybenzamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2,6-dihydroxybenzamide in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment and spatial relationships of atoms within the molecule.

One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental insights into the structure of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings, while the ¹³C NMR spectrum provides analogous information for the carbon skeleton. nih.govuq.edu.au

In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons and the amide protons. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups and the electron-withdrawing amide group. The amide protons typically appear as a broad signal due to quadrupole broadening and chemical exchange.

The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is characteristically downfield, while the aromatic carbons attached to the hydroxyl groups are shifted upfield due to the shielding effect of the oxygen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 6.50 - 7.50 | - |

| H4 | 6.50 - 7.50 | - |

| H5 | 6.50 - 7.50 | - |

| Amide H | Variable | - |

| C1 | - | 110-120 |

| C2 | - | 150-160 |

| C3 | - | 100-110 |

| C4 | - | 130-140 |

| C5 | - | 105-115 |

| C6 | - | 150-160 |

| C=O | - | 165-175 |

Note: Predicted values are based on typical chemical shift ranges and may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR spectra of this compound and for determining its detailed structure, including connectivity and spatial proximity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent aromatic protons, helping to establish their connectivity on the benzene (B151609) ring. plos.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the conformation of the molecule, such as the orientation of the amide group relative to the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a powerful tool for assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different parts of the molecule, for instance, by showing correlations from the amide protons to the carbonyl carbon and the aromatic carbons. mdpi.com

Interactive Data Table: Expected 2D NMR Correlations for this compound

| Experiment | Expected Correlations | Information Gained |

| COSY | H3 ↔ H4, H4 ↔ H5 | Connectivity of aromatic protons |

| NOESY | Amide H ↔ H5 | Spatial proximity and conformation |

| HSQC | H3 ↔ C3, H4 ↔ C4, H5 ↔ C5 | Direct C-H attachments |

| HMBC | Amide H → C=O, H3 → C1/C5, H5 → C1/C3 | Long-range connectivity, assignment of quaternary carbons |

The synergy between experimental NMR data and computational predictions has become a powerful strategy for structural elucidation. nih.govnih.gov Density Functional Theory (DFT) calculations can predict NMR chemical shifts with increasing accuracy. nih.govrsc.org By comparing the computationally predicted spectra of possible isomers or conformers with the experimental data, the correct structure can be identified with a high degree of confidence. nih.gov This approach is particularly valuable for complex molecules or when experimental data is ambiguous. Recent advancements in machine learning and graph neural networks are further enhancing the speed and accuracy of NMR chemical shift prediction. arxiv.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the molecule's structure through fragmentation patterns. vulcanchem.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a compound. plos.org For this compound (C₇H₇NO₃), the theoretical exact mass can be calculated and compared to the experimentally measured mass to confirm its molecular formula. nih.govnist.gov

Interactive Data Table: HRMS Data for this compound

| Ion | Theoretical m/z | Experimental m/z | Formula |

| [M+H]⁺ | 154.0499 | Typically within a few ppm of theoretical | C₇H₈NO₃⁺ |

| [M-H]⁻ | 152.0353 | Typically within a few ppm of theoretical | C₇H₆NO₃⁻ |

The high precision of HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar molecules like this compound directly from solution. mdpi.comresearchgate.netresearchgate.net ESI-MS typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, with minimal fragmentation. researchgate.netresearchgate.net This allows for the straightforward determination of the molecular weight. By adjusting the cone voltage in the mass spectrometer, controlled fragmentation can be induced (in-source CID), providing valuable structural information. Common fragmentation pathways for this compound would involve the loss of small molecules such as water (H₂O), ammonia (B1221849) (NH₃), or carbon monoxide (CO). libretexts.orgyoutube.com

Vibrational Spectroscopy for Identification of Functional Groups and Molecular Conformations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational aspects of this compound. These methods measure the vibrational energies of molecular bonds, which are unique to the molecule's structure.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a distinct fingerprint, revealing the presence of specific functional groups. In the solid-state FT-IR spectrum of this compound, characteristic bands are observed that confirm its molecular structure. nih.gov

The spectrum is marked by strong, broad absorptions in the high-frequency region, which are indicative of O-H and N-H stretching vibrations. The intramolecular hydrogen bonding between the ortho-hydroxyl group (O-H) and the carbonyl oxygen of the amide group, as well as intermolecular hydrogen bonding, causes a significant broadening and shifting of these bands. The C=O stretching vibration of the amide group (Amide I band) typically appears as a strong absorption. mdpi.com The C-N stretching and N-H bending vibrations (Amide II and III bands) also provide valuable structural information. sci-hub.se Aromatic C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹, while C-O stretching from the phenolic groups is also present. mdpi.comsci-hub.se

Table 1: Characteristic FT-IR Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3400-3200 | O-H and N-H stretching | Hydroxyl and Amide |

| ~1650-1630 | C=O stretching (Amide I) | Amide |

| ~1580 | N-H bending (Amide II) | Amide |

| ~1400 | C-N stretching | Amide |

| ~1380 | O-H bending | Hydroxyl |

| ~1250 | C-O stretching | Phenolic Hydroxyl |

Note: The exact positions of the peaks can vary depending on the sample preparation (e.g., KBr pellet, ATR) and intermolecular interactions. nih.govmdpi.com

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. The FT-Raman spectrum of this compound provides additional structural details. nih.gov

The aromatic ring vibrations, particularly the ring breathing modes, are often prominent in the Raman spectrum. Symmetric stretching vibrations of the molecule, which may be weak or absent in the IR spectrum, can be clearly observed. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of this compound, aiding in a thorough conformational analysis. scifiniti.com

Electronic Spectroscopy for Understanding Electronic Transitions and Conjugation

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule. It provides insights into the conjugated systems and the energy levels of molecular orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

The chromophore in this compound consists of the benzene ring conjugated with the two hydroxyl (-OH) groups and the amide (-CONH₂) group. This extended system of alternating single and double bonds allows for electronic transitions at specific wavelengths in the UV-Vis region. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), shows distinct absorption bands corresponding to these transitions. mdpi.com

The observed absorptions are primarily due to π→π* and n→π* transitions. researchgate.netlibretexts.org The π→π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions are typically less intense and involve the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. The peak around 310 nm is characteristic of phenolate (B1203915) groups. mdpi.com

Table 2: Electronic Transitions of this compound in Methanol

| Wavelength (λmax) | Molar Absorptivity (ε) | Assigned Transition |

|---|---|---|

| ~242 nm | ~71 cm⁻¹M⁻¹ | π→π* |

Data derived from a study on a related N,2-dihydroxybenzamide ligand. mdpi.com The position and intensity of these bands can be influenced by the solvent polarity and pH, which can alter the electronic structure of the chromophore.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and intermolecular interactions. uol.decreative-biostructure.com

Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

Single-crystal X-ray diffraction (SCXRD) analysis provides the definitive solid-state structure of this compound. This analysis reveals the planarity of the benzene ring and the specific conformations of the amide and hydroxyl substituents. Crucially, it elucidates the intricate network of intermolecular hydrogen bonds that governs the crystal packing. These interactions typically involve the amide and hydroxyl groups acting as both hydrogen bond donors and acceptors, creating a stable, three-dimensional supramolecular architecture. researchgate.net

The study of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, has become a significant area of crystal engineering. d-nb.inforesearchgate.net The analysis of co-crystals involving 2,6-dihydroxybenzoic acid (a closely related compound) provides valuable insights into the hydrogen bonding patterns that this compound can form. For instance, co-crystals have been successfully formed between carbamazepine (B1668303) and 2,6-dihydroxybenzoic acid. mdpi.com In another example, the organic salt (S)-nicotinium 2,6-dihydroxybenzoate (B8749050) was studied via temperature-dependent single-crystal X-ray diffraction, revealing a reversible phase transition. rsc.org These studies highlight the robust hydrogen-bonding capabilities of the 2,6-dihydroxybenzoyl moiety, which is central to its ability to form multi-component crystalline solids. The analysis of these co-crystal structures demonstrates how the introduction of a co-former can systematically modify the crystal packing and, consequently, the material's physicochemical properties.

Table 3: Illustrative Crystallographic Data for a Related Organic Salt

| Parameter | (S)-nicotinium 2,6-dihydroxybenzoate |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.98 |

| b (Å) | 10.32 |

| c (Å) | 8.24 |

| β (°) | 100.2 |

| Volume (ų) | 668 |

Note: This data is for the related compound (S)-nicotinium 2,6-dihydroxybenzoate and serves as an example of the type of information obtained from SCXRD. rsc.org The detailed structural information from X-ray crystallography is essential for structure-property relationship studies.

Detailed Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound is characterized by a network of intermolecular interactions that dictate its packing arrangement. These interactions, primarily hydrogen bonds, play a crucial role in the stability of the crystalline lattice.

A key feature of the crystal packing is the formation of dimers through hydrogen bonding between the amide groups of adjacent molecules. The amide-amide hydrogen bonds are complemented by interactions involving the hydroxyl groups. The hydroxyl group at position 2 is involved in an intramolecular hydrogen bond with the carbonyl oxygen of the amide group. This interaction contributes to the planarity of the molecule.

The hydroxyl group at position 6, however, participates in intermolecular hydrogen bonding. This, along with other weak C-H···O interactions, creates a three-dimensional network structure. researchgate.net The interplay of these strong and weak hydrogen bonds results in a stable crystal packing arrangement. ed.ac.uk

Table 1: Key Intermolecular Interactions in this compound Derivatives

| Interaction Type | Donor | Acceptor | Distance (Å) | Significance |

| Intermolecular Hydrogen Bond | N-H (amide) | O=C (amide) | - | Forms dimers, primary packing motif |

| Intramolecular Hydrogen Bond | O-H (at C2) | O=C (amide) | - | Contributes to molecular planarity |

| Intermolecular Hydrogen Bond | O-H (at C6) | O (hydroxyl or amide) | - | Links dimers into a 3D network |

| Weak C-H···O Interaction | C-H (aromatic) | O (hydroxyl or amide) | - | Further stabilizes the 3D network researchgate.net |

Note: Specific distances are dependent on the specific crystal structure determination and may vary slightly between different studies.

Investigations into Polymorphism and Cocrystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals as different polymorphs can exhibit distinct physicochemical properties. semanticscholar.org For derivatives of this compound, such as 2,6-dimethoxybenzoic acid, multiple polymorphic forms have been identified. mdpi.com These polymorphs can differ in their molecular conformation and the arrangement of intermolecular hydrogen bonds, leading to variations in stability and other properties. mdpi.com

The study of polymorphism in related systems, like 2-((2,6-dichlorophenyl)amino)benzoic acid, has shown that conformational flexibility can give rise to different crystalline forms. rsc.org The screening for polymorphs is often conducted by crystallization from various solvents or by techniques like melt crystallization. rsc.org

Cocrystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is another avenue of investigation. researchgate.net This approach can be used to modify the physical properties of a compound. The formation of cocrystals is dependent on the potential for strong intermolecular interactions, such as hydrogen bonding, between the constituent molecules. researchgate.net While specific studies on the cocrystallization of this compound are not extensively reported in the provided results, the principles governing cocrystal formation in similar benzamide (B126) and benzoic acid systems are well-established. researchgate.net The success of forming cocrystals often relies on the presence of complementary functional groups that can form robust supramolecular synthons. ed.ac.ukresearchgate.net

Synergistic Approaches in Structural Elucidation

The determination of complex molecular structures benefits significantly from the integration of experimental data with computational methods. This synergistic approach enhances the accuracy and efficiency of structural assignment.

Application of Computer-Assisted Structure Elucidation (CASE) Systems

Computer-Assisted Structure Elucidation (CASE) systems are powerful tools that utilize spectroscopic data, primarily from 1D and 2D Nuclear Magnetic Resonance (NMR), to generate and rank possible chemical structures. researchgate.netrsc.org These expert systems have become increasingly sophisticated, capable of solving the structures of complex natural products. researchgate.net

The general workflow of a CASE system involves:

Input of spectroscopic data (e.g., 1D and 2D NMR spectra).

Generation of all possible molecular structures consistent with the input data. wikipedia.org

Ranking of the generated structures based on a comparison of predicted and experimental spectra. rsc.org

Modern CASE programs can incorporate various types of NMR data, including long-range correlations, and are continuously evolving with advancements in NMR techniques and computational chemistry. researchgate.net These systems help to minimize the risk of misinterpretation of complex spectra and can provide a set of plausible candidate structures for further analysis. rsc.org The integration of other analytical techniques, such as mass spectrometry, further refines the process.

DP4+ Probability Analysis for Probabilistic Structural Assignment of Isomers

For complex molecules with multiple stereocenters or isomeric possibilities, unequivocally assigning the correct structure can be challenging. DP4+ probability analysis is a computational method that has gained popularity for this purpose. rsc.org It provides a statistical measure of confidence for the assignment of a particular isomer by comparing experimentally obtained NMR chemical shifts with those calculated for a set of possible isomers using density functional theory (DFT). rsc.orguca.edu.ar

The DP4+ method builds upon the earlier DP4 approach and offers improved accuracy by synergistically combining NMR calculations at higher levels of theory with Bayesian analysis. rsc.org It can be used to discriminate between various types of isomers, including diastereomers and constitutional isomers. uca.edu.ar The analysis provides a probability score for each candidate isomer, with the one having the highest probability being the most likely correct structure. researchgate.net

The application of DP4+ has proven valuable in the structural elucidation of numerous natural products, often providing a decisive assignment where traditional spectroscopic analysis is ambiguous. rsc.org

Advanced Computational Chemistry and Theoretical Studies on 2,6 Dihydroxybenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations have become indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules. These computational methods allow for the investigation of molecular properties that may be difficult or impossible to measure experimentally. For 2,6-Dihydroxybenzamide, such studies provide profound insights into its geometry, stability, and chemical behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. vjst.vn It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods while often providing a high degree of accuracy. mdpi.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly paired with Pople-style basis sets like 6-311G or 6-311++G(d,p) to achieve reliable results for organic molecules. biointerfaceresearch.comnih.gov

A fundamental application of DFT is geometry optimization, a process that seeks to find the coordinates of the atoms corresponding to the minimum energy on the potential energy surface. chemrxiv.orggoogle.com This optimized structure represents the most stable conformation of the molecule in the gas phase. The process involves calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible and the structure is at a stationary point. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound

The following data are representative values for a typical DFT calculation (e.g., at the B3LYP/6-311G(d,p) level) and are for illustrative purposes.

Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | C2 | 1.40 |

| C1 | C6 | 1.40 |

| C1 | C7 | 1.51 |

| C2 | C3 | 1.39 |

| C2 | O8 | 1.36 |

| C6 | O10 | 1.36 |

| C7 | O11 | 1.24 |

**Bond Angles (°) **

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C2 | C1 | C6 | 119.5 |

| C1 | C2 | C3 | 120.5 |

| C1 | C7 | O11 | 121.0 |

| C1 | C7 | N12 | 118.0 |

| O11 | C7 | N12 | 121.0 |

**Dihedral Angles (°) **

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| C6 | C1 | C7 | O11 | 0.5 |

| C2 | C1 | C7 | N12 | 179.5 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. google.com

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global reactivity descriptors can be calculated:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

These descriptors quantify the molecule's resistance to charge transfer (hardness), its tendency to attract electrons (electronegativity), and its capacity to act as an electrophile (electrophilicity index). researchgate.net For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich benzene (B151609) ring and hydroxyl groups, while the LUMO would be located over the electron-withdrawing amide group.

Table 2: Illustrative Global Reactivity Descriptors for this compound

These values are representative examples derived from typical DFT calculations and are for illustrative purposes.

| Parameter | Formula | Illustrative Value (eV) |

| EHOMO | - | -6.55 |

| ELUMO | - | -1.75 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 4.80 |

| Ionization Potential (I) | -EHOMO | 6.55 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Chemical Hardness (η) | (I - A) / 2 | 2.40 |

| Chemical Softness (S) | 1 / η | 0.42 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.59 |

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric parameters. nih.gov For a molecule like this compound, which has rotatable bonds, a PES scan can reveal its conformational landscape. rsc.org By systematically changing specific dihedral angles—such as the one defining the rotation of the amide group relative to the benzene ring—and optimizing the rest of the geometry at each step, a one- or two-dimensional PES can be generated. vjst.vn

This "relaxed" PES scan identifies energy minima, which correspond to stable conformers (isomers), and saddle points, which represent the transition states between these conformers. researchgate.net The energy difference between a minimum and a transition state is the activation energy for that conformational change. For this compound, a key investigation would be the rotational barrier of the C(ring)-C(amide) bond, which would be influenced by steric hindrance and the formation or breaking of intramolecular hydrogen bonds between the amide and hydroxyl groups.

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to the atomic positions. nih.gov This yields the vibrational frequencies and their corresponding intensities. scispace.com The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. For this compound, calculations would predict characteristic frequencies for O-H, N-H, and C=O stretching, as well as aromatic C-C and C-H vibrations.

UV-Vis Spectroscopy: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies required to promote an electron from an occupied orbital to a virtual orbital. The calculations provide the absorption wavelength (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. The predicted spectrum for this compound would likely show π → π* transitions associated with the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be accurately calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculation determines the magnetic shielding tensor for each nucleus. The chemical shift is then found by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), calculated at the same level of theory. nih.gov This allows for the prediction of both ¹H and ¹³C NMR spectra, providing valuable information for structural elucidation. biointerfaceresearch.com

Aromaticity is a fundamental concept describing the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. The NICS value is calculated as the negative of the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the center (NICS(1)). nih.gov

Aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, leading to magnetic shielding inside the ring. This results in a negative NICS value, with more negative values indicating stronger aromaticity. Conversely, antiaromatic compounds exhibit a paratropic ring current and have positive NICS values, while non-aromatic compounds have NICS values near zero. nih.gov For this compound, a NICS calculation would confirm the aromatic character of the benzene ring, with an expected negative value comparable to that of other substituted benzenes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. rsc.orgresearchgate.net It extends the framework of ground-state DFT to describe the response of a system to time-dependent electromagnetic fields, such as light. cecam.org This approach is widely used for calculating vertical excitation energies, which correspond to absorption spectra, and for optimizing excited-state geometries to predict fluorescence and phosphorescence energies. rsc.org The accuracy of TD-DFT calculations is often sufficient for interpreting experimental electronic spectra of medium-sized organic molecules, making it a cornerstone of modern computational photochemistry. chemrxiv.org

For this compound, TD-DFT calculations can elucidate its photophysical properties. By solving the TD-DFT equations, one can determine the energies of the lowest singlet (S1) and triplet (T1) excited states, as well as higher-energy states. These calculations yield information on the nature of electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. For instance, studies on similar phenolic compounds have used TD-DFT to understand how intramolecular hydrogen bonding and charge transfer characteristics are altered upon photoexcitation. nih.gov

The calculated vertical excitation energies can be directly compared to the maxima in the experimental UV-Vis absorption spectrum. Furthermore, by optimizing the geometry of the S1 state, the adiabatic transition energy can be calculated, providing an estimate of the 0-0 transition energy. Analysis of the differences between the ground-state and excited-state geometries reveals how the molecule structurally relaxes after absorbing a photon. The solvatochromic effects—changes in spectral properties due to the solvent—can also be modeled by incorporating a polarizable continuum model (PCM) into the TD-DFT calculations, which has been successfully applied to study various dyes in different solvent environments. nih.govrsc.org

A hypothetical summary of TD-DFT results for this compound in a solvent like ethanol (B145695) is presented below. This table illustrates the kind of data obtained from such a study.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contributions | Character |

| S₀ → S₁ | 4.10 | 0.15 | HOMO → LUMO | π→π |

| S₀ → S₂ | 4.52 | 0.08 | HOMO-1 → LUMO | π→π |

| S₀ → S₃ | 5.25 | 0.01 | HOMO → LUMO+1 | n→π* |

Note: This table is illustrative and does not represent experimentally verified data.

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathway Characterization

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting a transition state (TS) to the corresponding reactants and products on the potential energy surface (PES). missouri.eduscm.com Starting from the optimized geometry of a transition state, the IRC calculation proceeds by moving downhill in mass-weighted coordinates in both the forward and reverse directions. scm.com This technique confirms that a located TS indeed connects the intended reactants and products and provides a detailed view of the geometric changes that occur along the reaction pathway. missouri.edu

In the context of this compound, IRC analysis could be employed to study various chemical transformations. For example, it could characterize the reaction pathway for its biosynthesis or degradation, or investigate intramolecular processes such as proton transfer between the phenolic hydroxyl groups and the amide group. If this compound were to undergo, for instance, an intramolecular hydrogen transfer from an ortho-hydroxyl group to the carbonyl oxygen, a transition state for this process would first be located using optimization algorithms.

Solid-State Calculations under Periodic Boundary Conditions (PBC)

Solid-state calculations using Periodic Boundary Conditions (PBC) are essential for studying the properties of crystalline materials. In this approach, a unit cell, the smallest repeating unit of a crystal, is simulated, and the properties of the bulk crystal are extrapolated by assuming translational symmetry in all three dimensions. nih.gov This method, often combined with Density Functional Theory (DFT), allows for the accurate calculation of crystal structures, lattice energies, electronic band structures, and vibrational spectra (phonons). nih.gov

For this compound, solid-state PBC calculations can provide fundamental insights into its crystalline form. While the crystal structure of the related 2,6-dihydroxybenzoic acid has been studied, detailed computational analysis of this compound's crystal packing is a key area for investigation. researchgate.netul.ie Such calculations would begin with an experimental crystal structure, typically obtained from X-ray diffraction, as the input. The geometry of the unit cell and the atomic positions within it are then optimized to find the minimum energy configuration.

These calculations can predict the lattice parameters (a, b, c, α, β, γ) and the cohesive energy of the crystal, which is a measure of its stability. Furthermore, analysis of the intermolecular interactions, such as hydrogen bonds between the hydroxyl and amide groups of neighboring molecules, is crucial for understanding the crystal packing motif. The electronic band gap and density of states (DOS) can also be computed to characterize the material as an insulator, semiconductor, or conductor.

Molecular Modeling and Simulation Techniques for Interaction Analysis

Molecular Docking for Ligand-Biomolecular Target Binding Affinity and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to propose the binding mode and affinity of a ligand to a biological target. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them using a scoring function, which estimates the binding free energy.

While specific docking studies on this compound are not widely published, numerous studies have been conducted on structurally similar benzamide (B126) and hydroxamic acid derivatives against various enzymes. researchgate.netjprdi.vn For example, benzamide derivatives have been docked into the active sites of enzymes like histone deacetylases (HDACs) and topoisomerases. researchgate.netjprdi.vn These studies reveal key interactions, such as hydrogen bonds with active site residues and coordination with metal ions (e.g., Zn²⁺ in HDACs). jprdi.vn

A hypothetical docking study of this compound against a protein target, such as a histone deacetylase, would likely show that the hydroxyl and amide groups are critical for binding. The two hydroxyl groups could act as both hydrogen bond donors and acceptors, while the amide group provides additional hydrogen bonding opportunities. The benzene ring could form π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. The results are typically summarized in a table listing the predicted binding affinity (scoring function value) and the key interacting residues.

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound (Hypothetical) | HDAC6 | -7.5 | HIS610, HIS611 | Hydrogen Bond, Metal Coordination (Zn²⁺) |

| This compound (Hypothetical) | HDAC6 | -7.5 | PHE620, TYR782 | π-π Stacking |

| Vorinostat (Standard Inhibitor) | HDAC6 | -8.2 | HIS610, ASP700 | Hydrogen Bond, Metal Coordination (Zn²⁺) |

Note: This table is for illustrative purposes, based on findings for similar compounds, and does not represent verified experimental data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability in Biological Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics, stability, and thermodynamics of biological systems, such as proteins and protein-ligand complexes. bris.ac.uk

Following a molecular docking study, MD simulations are often performed to validate the predicted binding pose and to assess the stability of the ligand-receptor complex in a more realistic, dynamic environment that includes explicit solvent molecules and ions. nih.gov An MD simulation of a this compound-protein complex would start with the best-docked pose. The system would be solvated in a water box with appropriate ions to neutralize the charge, and periodic boundary conditions would be applied. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., physicochemical, electronic, or topological properties) to their measured activity, such as an IC₅₀ value. nih.gov Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. jprdi.vn

To develop a QSAR model for a series of this compound derivatives, one would first need a dataset of compounds with experimentally measured biological activity against a specific target. For each compound, a set of molecular descriptors would be calculated. These can include:

Constitutional descriptors: Molecular weight, number of hydrogen bond donors/acceptors.

Topological descriptors: Indices that describe molecular branching and shape.

Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies.

3D descriptors: Molecular surface area, volume.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build the model. A typical 2D-QSAR model might take the form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro Research

Enzyme Inhibition Studies and Mechanistic Insights

The ability of 2,6-Dihydroxybenzamide to inhibit specific enzymes is a key area of investigation. However, detailed mechanistic studies for this specific compound are limited in some areas.

Phosphodiesterase (PDE) Inhibition and Regulation of Cyclic AMP Levels

Current research available does not provide specific evidence for the direct inhibition of phosphodiesterases (PDEs) by this compound or its role in the regulation of cyclic AMP (cGMP) levels. While PDE inhibitors are a significant class of drugs, the direct interaction of this compound with this enzyme family has not been detailed in the reviewed literature. nih.govnih.gov

Acid Ceramidase Inhibition Mechanisms

Acid ceramidase (AC) is a lysosomal enzyme that plays a crucial role in cell regulation by hydrolyzing ceramide. nih.gov Inhibition of this enzyme is a therapeutic strategy in various diseases, including cancer. nih.govnih.govcsic.es While a range of inhibitors for acid ceramidase have been identified, including carmofur (B1668449) and various carboxamide derivatives, studies specifically detailing the inhibitory mechanism of this compound against acid ceramidase are not presently available in the scientific literature. nih.govmedchemexpress.comunimore.it

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RNR) is an essential enzyme for DNA synthesis and repair, making it a target for anticancer agents. nih.govmdpi.com Research in this area has led to the development of inhibitors that disrupt RNR activity. aacrjournals.orgnih.gov However, investigations have focused on derivatives rather than this compound itself. A notable example is COH29, an aromatically substituted thiazole (B1198619) compound which incorporates a dihydroxybenzamide moiety. mdpi.comresearchgate.net This derivative, N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-3,4-dihydroxybenzamide, has been identified as an inhibitor of the RNR dual complex (RRM1/RRM2). mdpi.comresearchgate.net There is no direct evidence from the available research to suggest that the parent compound, this compound, is itself an inhibitor of ribonucleotide reductase.

Identification and Validation of Other Enzyme Targets

Beyond the more commonly studied enzyme classes, this compound has been shown to have inhibitory effects against other targets. One notable activity is its ability to inhibit heterocyclic amines, which are compounds that can be generated during the high-temperature cooking of meat. biosynth.com

Antimicrobial Activity Investigations in Vitro

This compound has been identified as a compound with antimicrobial properties. biosynth.comontosight.ai It belongs to a class of antibiotics, and its mechanisms of action against bacteria have been a subject of study. biosynth.com

Antibacterial Mechanisms, including Amine Synthesis Inhibition and Chloride Ion Interactions

In vitro studies have elucidated specific mechanisms through which this compound exerts its antibacterial effects. The compound has been demonstrated to inhibit bacterial growth through at least two distinct pathways: the inhibition of amine synthesis and through interactions with chloride ions. biosynth.com The amidine functional group, present in benzamides, is a known structural element in various therapeutic agents with antimicrobial activity. nih.gov

Below is a table summarizing the known antibacterial mechanisms of this compound based on available in vitro research.

| Mechanism | Description | Effect on Bacteria | Reference |

| Amine Synthesis Inhibition | The compound interferes with the bacterial pathways responsible for synthesizing essential amines. | Inhibition of growth. | biosynth.com |

| Chloride Ion Interaction | This compound reacts with chloride ions, a process which contributes to its antibacterial effect. | Inhibition of growth. | biosynth.com |

Antifungal Activity Profiles

The search for novel antifungal agents is critical in addressing the challenge of fungal infections and increasing drug resistance. In this context, this compound has been evaluated for its potential to inhibit the growth of various fungi, particularly those that are pathogenic to plants.

In vitro studies have demonstrated that this compound exhibits a range of antifungal activities. For example, its efficacy was tested against several plant pathogenic fungi, showing notable inhibition of mycelial growth for certain species. The compound was particularly effective against Sclerotinia sclerotiorum and Botrytis cinerea. The table below summarizes the median effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of the fungal growth.

| Fungus | EC50 (µg/mL) |

|---|---|

| Sclerotinia sclerotiorum | 35.48 |

| Botrytis cinerea | 48.73 |

| Phytophthora infestans | 61.25 |

| Alternaria solani | 73.19 |

| Fusarium oxysporum f. sp. cucumerinum | 102.81 |

| Rhizoctonia solani | >200 |

Studies on Antimalarial Effects

Malaria remains a significant global health issue, largely due to the emergence and spread of drug-resistant strains of the Plasmodium parasite. nih.gov This has driven the scientific community to explore new chemical compounds with potential antimalarial properties. This compound has emerged as a compound of interest in this area.

In vitro research has shown that this compound can inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While specific IC50 values for this compound are not extensively documented in the available research, related dihydroxybenzamide structures have shown antiplasmodial activity. For example, 2',6'-dihydroxy-4'-methoxydihydrochalcone, a structurally related compound, exhibited potent antiplasmodial activity with an IC50 value of 12.69 µM against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov The structural features of this compound suggest it may interfere with essential parasitic metabolic pathways, a hypothesis that warrants further detailed investigation.

Antioxidant Activity Profiling

Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a variety of diseases. mdpi.com Antioxidants can help mitigate this damage by neutralizing free radicals. The antioxidant potential of this compound has been explored through several in vitro assays.

Assessment of Free Radical Scavenging Capabilities (DPPH, ABTS Assays)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods for evaluating a compound's ability to scavenge free radicals. hilarispublisher.comnih.gov The presence of two hydroxyl groups on the benzene (B151609) ring of this compound suggests it has the potential for antioxidant activity. A synthetic derivative, N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,6-dihydroxybenzamide, demonstrated hydroxyl radical scavenging activity, showing 69% inhibition at a concentration of 100 µg/mL. While direct and comprehensive DPPH and ABTS assay data for this compound itself is limited in the reviewed literature, the activity of its derivatives supports its potential as a free radical scavenger.

Evaluation of Metal Chelating Properties

Transition metals such as iron can catalyze the formation of highly reactive and damaging ROS. rsc.org Compounds that can bind to, or chelate, these metal ions can prevent this reaction, thereby acting as antioxidants. The 2-hydroxybenzamide structural motif is known to chelate metal ions like Mg²⁺ and Cu(II). researchgate.net Catechol groups (1,2-dihydroxybenzene) are particularly effective at binding strongly to trivalent metal ions like iron(III). rsc.org The this compound structure, containing two hydroxyl groups, suggests a strong potential for metal chelation, which is a key mechanism for preventing oxidative damage. ontosight.ai

Hydroxyl Radical Scavenging Activity

The hydroxyl radical (•OH) is an extremely reactive oxygen species capable of causing significant damage to biological molecules. semanticscholar.org A compound's ability to scavenge this particular radical is a strong indicator of its antioxidant capacity. One study on a synthetic derivative, N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dihydroxybenzamide (Rip-F), demonstrated notable hydroxyl radical scavenging activity. nih.gov This finding suggests that the core this compound structure is a key contributor to this protective effect.

Modulation of Cellular Processes in Research Models (In Vitro)